3-(1H-pyrazol-1-yl)butan-2-amine

Description

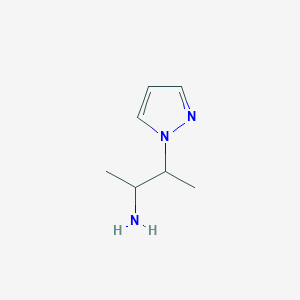

3-(1H-Pyrazol-1-yl)butan-2-amine (CAS: 956805-00-8) is a secondary amine derivative featuring a pyrazole ring attached to the third carbon of a butan-2-amine backbone. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .

Properties

IUPAC Name |

3-pyrazol-1-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJSJFUYRXZKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956805-00-8 | |

| Record name | 3-(1H-pyrazol-1-yl)butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)butan-2-amine typically involves the condensation of 1H-pyrazole with butan-2-amine under controlled conditions. One common method includes the reaction of 1H-pyrazole with 2-bromo-1-butene followed by amination . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the amine group, leading to different substituted amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

3-(1H-pyrazol-1-yl)butan-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

The position of the pyrazole moiety and the amine group significantly influences physicochemical and biological properties:

Key Observations :

- Primary vs. Secondary Amines : The primary amine in 2-(1H-pyrazol-1-yl)butan-1-amine exhibits greater nucleophilicity compared to the secondary amines in C2/C3/C4 analogs, influencing reactivity in alkylation or acylation reactions .

- Conformational Flexibility : The 4-pyrazole derivative () may adopt distinct conformations due to its extended chain, altering solubility and target engagement .

Substituent Effects and Halogenated Derivatives

Halogenation and cycloalkyl substituents further diversify properties:

Key Observations :

- Halogenation : Bromine in 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays and formulation .

Physicochemical and Spectral Properties

- Solubility : Free amines (e.g., this compound) generally exhibit lower water solubility compared to salt forms. For instance, [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride is highly soluble in water and alcohol .

- Crystallography : Structural validation via X-ray diffraction (using programs like SHELXL) is critical for confirming stereochemistry and hydrogen-bonding networks in these analogs .

Research and Application Gaps

While commercial availability (e.g., Enamine Ltd, AldrichCPR catalogs) confirms synthetic feasibility , detailed pharmacological or toxicological data for this compound remain scarce. Comparative studies on bioavailability, metabolic stability, and target selectivity across this chemical class are needed to prioritize lead compounds.

Biological Activity

3-(1H-pyrazol-1-yl)butan-2-amine, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of butan-2-one with hydrazine to form the pyrazole ring, followed by alkylation to introduce the butan-2-amine functionality. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values ranging from 73 to 84 µM against different tumor cell lines, suggesting that modifications in the pyrazole structure can enhance biological activity .

Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways. One study highlighted that certain aminopyrazole compounds reduced microglial activation and astrocyte proliferation in models of neuroinflammation, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Activity : Pyrazole derivatives have also been associated with antioxidant properties, potentially reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Structure | 73 - 84 | Anticancer |

| Methyl 3-amino-5-(2-nitrophenylamino)-1H-pyrazole | Structure | 50 - 70 | Anticancer |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Structure | 0.127 - 0.560 | CDK Inhibitor |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against ovarian cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at S and G2/M phases .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of aminopyrazoles in models of oxidative stress. The findings suggested that these compounds could mitigate glutamate-induced neurotoxicity in neuronal cells, highlighting their potential for treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.